molecular formula C8H8BrNO2Zn B14881389 (5-(Ethoxycarbonyl)pyridin-3-yl)Zinc bromide

(5-(Ethoxycarbonyl)pyridin-3-yl)Zinc bromide

Cat. No.: B14881389
M. Wt: 295.4 g/mol
InChI Key: NVRQTTRQTYTDMQ-UHFFFAOYSA-M
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Description

(5-(Ethoxycarbonyl)pyridin-3-yl)zinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in tetrahydrofuran, a common solvent in organic chemistry. The presence of the ethoxycarbonyl group and the pyridinyl ring makes it a versatile reagent in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Ethoxycarbonyl)pyridin-3-yl)zinc bromide typically involves the reaction of (5-(Ethoxycarbonyl)pyridin-3-yl)magnesium bromide with zinc bromide in tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the organozinc compound. The reaction conditions include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Tetrahydrofuran.

    Reagents: (5-(Ethoxycarbonyl)pyridin-3-yl)magnesium bromide and zinc bromide.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: To accommodate the increased volume of reactants.

    Continuous flow systems: For efficient mixing and reaction control.

    Purification: Techniques such as distillation or crystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

(5-(Ethoxycarbonyl)pyridin-3-yl)zinc bromide undergoes several types of chemical reactions, including:

    Cross-coupling reactions: Particularly Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

    Substitution reactions: Where the zinc bromide moiety is replaced by other functional groups.

Common Reagents and Conditions

    Reagents: Palladium catalysts, aryl halides, and bases such as potassium carbonate.

    Conditions: Mild temperatures, typically between 50-100°C, and inert atmosphere to prevent oxidation.

Major Products

The major products formed from these reactions include:

    Biaryl compounds: Formed through Suzuki-Miyaura coupling.

    Substituted pyridines: Resulting from substitution reactions.

Scientific Research Applications

(5-(Ethoxycarbonyl)pyridin-3-yl)zinc bromide has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the modification of biologically active molecules for drug development.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (5-(Ethoxycarbonyl)pyridin-3-yl)zinc bromide involves the transfer of the pyridinyl group to a palladium catalyst in cross-coupling reactions. The palladium catalyst facilitates the formation of a new carbon-carbon bond between the pyridinyl group and an aryl halide. The molecular targets and pathways involved include:

    Palladium catalyst: Acts as a mediator in the cross-coupling reaction.

    Aryl halides: React with the pyridinyl group to form biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

    (6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide: Similar structure but with a methoxycarbonyl group at the 6-position.

    (5-chloropyridin-2-yl)zinc bromide: Contains a chlorine atom instead of the ethoxycarbonyl group.

    (5-(Trifluoromethyl)pyridin-2-yl)zinc bromide: Features a trifluoromethyl group at the 5-position.

Uniqueness

(5-(Ethoxycarbonyl)pyridin-3-yl)zinc bromide is unique due to the presence of the ethoxycarbonyl group, which imparts specific reactivity and selectivity in cross-coupling reactions. This makes it particularly useful in the synthesis of complex organic molecules where precise control over the reaction outcome is required.

Properties

Molecular Formula

C8H8BrNO2Zn

Molecular Weight

295.4 g/mol

IUPAC Name

bromozinc(1+);ethyl 3H-pyridin-3-ide-5-carboxylate

InChI

InChI=1S/C8H8NO2.BrH.Zn/c1-2-11-8(10)7-4-3-5-9-6-7;;/h4-6H,2H2,1H3;1H;/q-1;;+2/p-1

InChI Key

NVRQTTRQTYTDMQ-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=CN=C[C-]=C1.[Zn+]Br

Origin of Product

United States

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